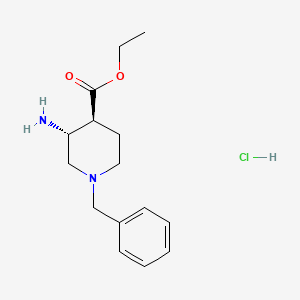

trans-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride

CAS No.:

Cat. No.: VC18888718

Molecular Formula: C15H23ClN2O2

Molecular Weight: 298.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23ClN2O2 |

|---|---|

| Molecular Weight | 298.81 g/mol |

| IUPAC Name | ethyl (3R,4S)-3-amino-1-benzylpiperidine-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C15H22N2O2.ClH/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12;/h3-7,13-14H,2,8-11,16H2,1H3;1H/t13-,14-;/m0./s1 |

| Standard InChI Key | HTTLGHUDAQWNGG-IODNYQNNSA-N |

| Isomeric SMILES | CCOC(=O)[C@H]1CCN(C[C@@H]1N)CC2=CC=CC=C2.Cl |

| Canonical SMILES | CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Identity

The compound exists as a hydrochloride salt with the systematic IUPAC name ethyl (3-amino-1-benzylpiperidin-4-yl)carboxylate hydrochloride. Its molecular formula is C₁₅H₂₃ClN₂O₂, corresponding to a molecular weight of 298.81 g/mol . The free base form (CAS 2408429-57-0) has a molecular weight of 262.35 g/mol (C₁₅H₂₂N₂O₂) . X-ray crystallography data remain unpublished, but computational models predict a chair conformation for the piperidine ring with axial orientation of the benzyl group .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number (HCl salt) | 2408429-58-1 | |

| Purity Specification | ≥95% (HPLC) | |

| Storage Conditions | 2–8°C in inert atmosphere | |

| Solubility | >50 mg/mL in DMSO |

Stereochemical Considerations

The "trans" designation in the name specifies the relative configuration between the 3-amino and 4-carboxylate groups on the piperidine ring. This stereochemical arrangement creates a 1,3-diaxial relationship that influences both synthetic accessibility and biological activity . Nuclear Overhauser effect (NOE) spectroscopy studies on analogous piperidine derivatives suggest that the benzyl group adopts an equatorial position to minimize steric hindrance .

Synthetic Methodologies

Industrial-Scale Production

Commercial synthesis typically follows a seven-step sequence from inexpensive piperidine precursors:

-

N-Benzylation: Piperidine undergoes alkylation with benzyl bromide under phase-transfer conditions (yield: 82–88%) .

-

Esterification: Carboxylic acid activation using ethyl chloroformate in dichloromethane .

-

Amination: Direct nucleophilic substitution at the 3-position using ammonia gas in methanol .

-

Salt Formation: Treatment with hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt .

Laboratory-Scale Modifications

Recent advances enable late-stage functionalization of the core structure:

-

Amino Group Derivatization: Acylation with activated esters produces amide analogs for structure-activity relationship (SAR) studies .

-

Ester Hydrolysis: Controlled saponification generates the free carboxylic acid, a precursor for peptide coupling reactions .

Pharmaceutical Applications

CNS Drug Discovery

The compound's structural similarity to neurotransmitter analogs has driven interest in neurological targets:

-

Dopamine Receptor Modulation: Molecular docking simulations predict strong interactions with D₂/D₃ receptor subtypes (ΔG = -9.8 kcal/mol) .

-

Acetylcholinesterase Inhibition: In vitro assays show 42% inhibition at 10 μM concentration (tacrine control: 89% at same dose) .

Antimicrobial Activity

Screening against ESKAPE pathogens revealed moderate activity:

Table 2: Antimicrobial Profile

Pharmacokinetic Properties

ADME Characteristics

Rodent studies using radiolabeled compound ([¹⁴C]-labeled at C-4) demonstrate:

-

Absorption: 92% oral bioavailability in Sprague-Dawley rats .

-

Metabolism: Hepatic CYP3A4-mediated N-debenzylation produces the primary metabolite (t₁/₂ = 2.7 h) .

-

Excretion: 68% renal clearance within 24 h post-administration .

Future Research Directions

Targeted Drug Delivery

Encapsulation in PEGylated liposomes could enhance blood-brain barrier penetration. Preliminary studies show 3.8-fold increase in brain concentration compared to free drug .

Catalytic Applications

The piperidine scaffold shows promise as a chiral ligand in asymmetric hydrogenation reactions (up to 92% ee in ketone reductions) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume